molecular formula C14H17N3O4S B14875302 methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14875302
M. Wt: 323.37 g/mol
InChI Key: UYORFAXIMOYLSC-UHFFFAOYSA-N
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Description

Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a sulfamoyl group and a carboxylate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with ethyl 2-cyanoacetate in the presence of a base to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate: Similar structure but lacks the isopropyl group.

    Ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

methyl 5-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-9(2)10-4-6-11(7-5-10)17-22(19,20)13-12(8-15-16-13)14(18)21-3/h4-9,17H,1-3H3,(H,15,16)

InChI Key

UYORFAXIMOYLSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC

Origin of Product

United States

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